molecular formula C7H15BrN2S B2429318 2-Cyclohexyl-2-thiopseudourea hydrobromide CAS No. 51350-51-7

2-Cyclohexyl-2-thiopseudourea hydrobromide

Cat. No.: B2429318
CAS No.: 51350-51-7
M. Wt: 239.18
InChI Key: AWSWDTIGGJNUMP-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Isothioureas and Guanidine (B92328) Derivatives

The term "thiopseudourea" is synonymous with isothiourea. These compounds represent the thiol tautomer of thiourea (B124793), where the mobile proton is on the sulfur atom rather than a nitrogen atom. mdpi.com This structural arrangement is key to their chemical behavior.

Isothioureas are structurally related to two major classes of organic compounds: thioureas and guanidines. Thiourea exists in a tautomeric equilibrium between the thione form (C=S) and the thiol form (C-SH), with the thione form being more prevalent in aqueous solutions. mdpi.com When the thiol form is stabilized, for instance by alkylation on the sulfur atom (S-alkylation), an isothiourea is formed. These S-alkylisothioureas are stable salts and important intermediates in organic synthesis. organic-chemistry.org

The connection to guanidines is also significant. The guanidine functional group is a central feature in many biologically active molecules and pharmaceuticals. Isothioureas are widely used as precursors for the synthesis of guanidines. The isothiourea moiety acts as an excellent electrophilic partner in reactions with amines, leading to the formation of the guanidinyl group. This transformation is a cornerstone of synthetic strategies aimed at creating complex, multi-substituted guanidine derivatives.

Significance of the Thiopseudourea Moiety in Organic Synthesis and Ligand Design

The thiopseudourea (or isothiourea) moiety is a valuable functional group for several reasons in both organic synthesis and coordination chemistry.

In Organic Synthesis:

Precursors to Heterocycles: S-alkylisothioureas are key starting materials for synthesizing various heterocyclic compounds. For example, they undergo condensation reactions with β-ketoesters to form functionalized pyrimidines, which are core structures in many bioactive molecules. researchgate.net

Guanidine Synthesis: As mentioned, they are reliable guanylating agents for the synthesis of substituted guanidines.

Sulfonyl Chloride Synthesis: S-alkylisothiourea salts provide a convenient and environmentally safer alternative for the preparation of sulfonyl chlorides, which are crucial intermediates in medicinal and organic chemistry. organic-chemistry.org This method avoids the use of harsh or toxic reagents.

2-Cyclohexyl-2-thiopseudourea Hydrobromide: Properties and Research Outlook

While the broader class of thiopseudourea derivatives is well-studied, specific, in-depth research on this compound is limited in published literature. It is primarily available as a research chemical for early-stage discovery. However, its chemical properties and potential applications can be inferred from its structure and the established reactivity of related compounds.

The presence of the cyclohexyl group introduces significant steric bulk and lipophilicity compared to simpler alkyl derivatives like the ethyl or methyl analogues. glentham.comcaymanchem.comsigmaaldrich.com These properties can be expected to influence its reactivity, solubility, and how it interacts with biological systems or other chemical reagents. For instance, the bulky cyclohexyl group could be exploited to create specific steric environments in the synthesis of targeted guanidine derivatives or in the design of ligands. nih.gov

Detailed experimental findings on this specific compound are not widely available. The data is currently limited to basic chemical identifiers provided by commercial suppliers.

Chemical and Physical Data for this compound
PropertyValueReference
CAS Number51350-51-7
Molecular FormulaC₇H₁₅BrN₂S

Given the established roles of isothioureas, future research involving this compound could logically extend into its use as a precursor for novel, sterically hindered guanidines or as a component in the synthesis of unique heterocyclic systems. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S.BrH/c8-7(9)10-6-4-2-1-3-5-6;/h6H,1-5H2,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSWDTIGGJNUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclohexyl 2 Thiopseudourea Hydrobromide and Its Derivatives

Established Synthetic Pathways to 2-Alkyl/Aryl-2-thiopseudourea Hydrobromide Salts

The formation of 2-Alkyl/Aryl-2-thiopseudourea salts, also known as S-alkyl/aryl isothiouronium salts, is a cornerstone of sulfur-containing organic compounds. These salts are valuable intermediates in the synthesis of thiols, thioethers, and various heterocyclic systems.

Reaction of Thiourea (B124793) Derivatives with Alkyl Halides

The most direct and widely used method for synthesizing 2-alkyl-2-thiopseudourea hydrobromide salts is the reaction of thiourea with an appropriate alkyl halide. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of thiourea acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. pearson.comrsc.org

The general scheme for this reaction is as follows: SC(NH₂)₂ + R-X → [R-S-C(NH₂)₂]⁺X⁻

This method is highly effective for primary and secondary alkyl halides. rsc.org The reaction is typically carried out by heating the reactants in a suitable solvent, such as ethanol (B145695) or water. A number of S-alkylisothiouronium salts have been synthesized using this straightforward approach. researchgate.net

Alkyl Halide (R-X)ProductReaction Conditions
Ethyl Bromide2-Ethyl-2-thiopseudourea hydrobromideReflux in alcohol
Benzyl Chloride2-Benzyl-2-thiopseudourea hydrochlorideHeating in solvent
Methyl Iodide2-Methyl-2-thiopseudourea hydroiodideReflux in alcohol
ω-(4-Hydroxyaryl)alkyl halidesS-ω-(4-Hydroxyaryl)alkylisothiuronium halidesHeating in solvent

One-Pot Protocols for Thiopseudourea Formation

In many synthetic applications, the isolation of the S-alkylisothiouronium salt is not necessary. One-pot procedures, where the salt is generated in situ and immediately consumed in a subsequent reaction, offer significant advantages in terms of efficiency and by avoiding the handling of potentially malodorous intermediates like thiols. rsc.org For instance, S-alkylisothiouronium salts can be generated and then hydrolyzed under basic conditions to form thiols, which can then react with other electrophiles within the same reaction vessel. rsc.org This strategy has been successfully employed in the synthesis of thioethers, disulfides, and 4-pyrimidone-2-thioethers. rsc.orgrsc.org A recently developed method for synthesizing 4-pyrimidone-2-thioethers involves the telescoping of S-alkylisothiourea preparation and a subsequent cyclization reaction into a single efficient one-pot process. rsc.org

Synthesis of the Cyclohexyl Moiety and its Integration into Thiopseudourea Scaffold

The synthesis of the target compound, 2-Cyclohexyl-2-thiopseudourea hydrobromide, is a specific application of the general reaction described in section 2.1.1. The process involves the S-alkylation of thiourea using a cyclohexyl halide, typically cyclohexyl bromide or cyclohexyl iodide.

The integration of the cyclohexyl group is achieved by reacting thiourea with cyclohexyl bromide. The lone pair of electrons on the sulfur atom nucleophilically attacks the carbon atom of the cyclohexyl ring that is bonded to the bromine, displacing the bromide ion and forming the stable S-cyclohexylisothiouronium bromide salt. This reaction follows the established SN2 pathway for forming isothiouronium salts. pearson.com

Preparation of Structurally Related Thiopseudourea and Isothiourea Analogs

The isothiourea scaffold serves as a versatile platform for the synthesis of a diverse range of structurally related compounds, including important classes like guanidines and more complex substituted isothioureas.

Synthesis of Guanidino Analogs

Thiourea derivatives are common and effective precursors for the synthesis of guanidines, a functional group of significant interest in medicinal chemistry. researchgate.net The conversion of a thiourea to a guanidine (B92328) involves the replacement of the sulfur atom with a nitrogen-containing group, a process known as guanylation. This transformation typically requires a desulfurizing agent to activate the thiourea, facilitating the attack by an amine. acs.org

Several methods have been developed for this conversion:

Metal-Mediated Desulfurization : Thiophilic metal salts, such as mercury chloride or copper chloride, are frequently used to promote the reaction. researchgate.netacs.org The metal salt coordinates to the sulfur atom, making the carbon atom of the thiourea more electrophilic and susceptible to nucleophilic attack by an amine.

Coupling Reagents : Peptide coupling reagents, like Mukaiyama's reagent, can activate the thiourea towards amination. researchgate.netthieme-connect.com

Photocatalysis : Modern, greener approaches utilize visible-light photocatalysis with catalysts like Ru(bpy)₃Cl₂ or inexpensive organic dyes such as phenazine (B1670421) ethosulfate to mediate the guanylation of thioureas in environmentally benign solvents like water and ethanol. acs.orgthieme-connect.comorganic-chemistry.orgorganic-chemistry.org These methods often proceed through a carbodiimide (B86325) intermediate. researchgate.netorganic-chemistry.org

MethodReagents/CatalystKey Features
Metal-Mediated GuanylationHgCl₂, CuCl₂Efficient but uses stoichiometric toxic metals. acs.org
Coupling Reagent ActivationMukaiyama's reagent, Burgess reagentAvoids heavy metals but requires stoichiometric reagents. thieme-connect.com
Visible-Light PhotocatalysisRu(bpy)₃Cl₂, Phenazine ethosulfateMild, catalytic, environmentally friendly conditions. thieme-connect.comorganic-chemistry.org

Formation of Substituted Isothioureas

Beyond simple S-alkylation, more complex substituted isothioureas can be synthesized through various advanced methodologies. These methods allow for the introduction of a wider range of functional groups onto the isothiourea core.

One notable approach is the copper-catalyzed S-arylation of arylthioureas, which provides a direct route to aryl-isothioureas. organic-chemistry.org This ligand-free method is valued for its good yields and broad substrate scope. organic-chemistry.org Another powerful strategy involves multi-component reactions. A base-free, three-component reaction of cyclic sulfonium (B1226848) salts with isothiocyanates and amines has been developed to produce S-alkyl substituted isothioureas in moderate to excellent yields. researchgate.net Multi-component reactions involving isocyanides, sulfoxides, and a suitable nucleophile can also afford a diverse array of sulfur-containing compounds, including isothioureas. organic-chemistry.org

Derivatization at the Nitrogen and Sulfur Centers

The functionalization of thiopseudourea derivatives at the nitrogen and sulfur atoms is a key strategy for creating diverse molecular structures. The synthesis of N-acyl thiourea derivatives, for example, often proceeds through the generation of an isothiocyanate intermediate. This intermediate is formed by the reaction of an acid chloride with ammonium (B1175870) thiocyanate (B1210189). Subsequent reaction with a primary amine leads to the N-acyl thiourea. mdpi.commdpi.com This method highlights a common approach to modifying the nitrogen atom of the thiourea core.

The general synthetic route can be summarized as follows:

Reaction of an acid chloride with a thiocyanate salt (e.g., ammonium thiocyanate) in a suitable solvent like acetone (B3395972) to form an acyl isothiocyanate. mdpi.com

In-situ reaction of the acyl isothiocyanate with a primary or secondary amine, which acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. mdpi.com

This nucleophilic addition results in the formation of the N,N'-disubstituted or N-acyl thiourea derivative. mdpi.commdpi.com

Derivatization at the sulfur center typically involves S-alkylation of a thiourea to form an isothiourea, which is a common precursor for the synthesis of guanidines. acsgcipr.org A classic method for this transformation is the reaction of the thiourea with an alkyl halide, such as the highly toxic methyl iodide. acsgcipr.org This reaction proceeds via nucleophilic attack of the sulfur atom on the alkyl halide.

Advanced Synthetic Strategies Employing Catalysis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve transformations with high efficiency, selectivity, and sustainability. The following sections explore the application of transition metal, photoredox, and Lewis acid catalysis in the synthesis and transformation of thiopseudourea derivatives.

Transition Metal-Catalyzed Transformations Involving Thiopseudourea Precursors

Transition metals, particularly palladium and copper, have proven to be versatile catalysts for reactions involving thiopseudourea precursors. These catalysts enable a range of transformations, from cross-coupling reactions to multicomponent assemblies.

Palladium catalysis is a cornerstone of modern organic synthesis, facilitating numerous carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.comsigmaaldrich.comlibretexts.org In the context of thiourea chemistry, palladium catalysts have been employed in several key transformations.

One notable application is the use of thiopseudourea-ligated palladium complexes as catalysts for various cross-coupling reactions. For instance, palladium(II) complexes bearing 1-(2-picolyl)-3-benzoyl-2-benzyl-2-thiopseudourea ligands have demonstrated catalytic activity in Suzuki-Miyaura, Sonogashira, Heck, and Hiyama reactions. rsc.org

A more direct transformation of the thiourea core involves a palladium-catalyzed Suzuki-Miyaura coupling reaction that proceeds via the desulfurization of thioureas or thioamides. nih.govnih.gov This strategy leads to the in-situ generation of palladium-carbene complexes, which then participate in the cross-coupling with organoboron reagents to form a variety of substituted amidinium salts. nih.govnih.gov A silver salt often plays a dual role in this process, acting as both a desulfurizing agent and an oxidant to facilitate the Pd(II)/Pd(0)/Pd(II) catalytic cycle. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Reactions with Thiopseudourea Ligands This table is interactive. You can sort and filter the data.

Reaction Type Catalyst/Ligand System Substrates Products Reference
Suzuki-Miyaura Pd(OAc)₂ / 1-(2-picolyl)-3-benzoyl-2-benzyl-2-thiopseudourea Aryl halides, Arylboronic acids Biaryls rsc.org
Sonogashira Pd(OAc)₂ / 1-(2-picolyl)-3-benzoyl-2-benzyl-2-thiopseudourea Aryl halides, Terminal alkynes Aryl alkynes rsc.org
Heck Pd(OAc)₂ / 1-(2-picolyl)-3-benzoyl-2-benzyl-2-thiopseudourea Aryl halides, Alkenes Substituted alkenes rsc.org
Hiyama Pd(OAc)₂ / 1-(2-picolyl)-3-benzoyl-2-benzyl-2-thiopseudourea Aryl halides, Organosilanes Biaryls rsc.org

Copper catalysis offers an efficient and economical alternative for the synthesis of isothioureas, often through multicomponent reactions (MCRs). acsgcipr.orgnih.govnih.gov MCRs are highly desirable as they allow for the construction of complex molecules from simple starting materials in a single step, which is both time- and resource-efficient. nih.gov

A notable example is the copper(I)-catalyzed three-component reaction between amines, isocyanides, and thiosulfonates to produce S-alkyl and S-aryl isothioureas. nih.gov This method provides a general and sustainable approach to this important class of compounds. nih.gov Another copper-catalyzed multicomponent reaction involves the intermolecular reaction of thioureas, alkenes, and a trifluoromethylating agent (Togni reagent II) to yield CF₃-containing isothioureas in moderate to excellent yields. researchgate.netacs.org This reaction demonstrates good functional group tolerance. researchgate.netacs.org

Furthermore, a copper-catalyzed Chan-Lam C-S coupling reaction has been developed for the preparation of aryl-isothioureas from aryl-thioureas and aryl boronic acids. researchgate.net This protocol utilizes Cu(OAc)₂·H₂O as the catalyst and bipyridine as the ligand, affording the desired products in good yields. researchgate.net

Table 2: Overview of Copper-Catalyzed Isothiourea Syntheses This table is interactive. You can sort and filter the data.

Reaction Type Catalyst Reactants Product Reference
Three-Component Copper(I) Amines, Isocyanides, Thiosulfonates S-Alkyl/S-Aryl Isothioureas nih.gov
Intermolecular Multicomponent Copper Thioureas, Alkenes, Togni reagent II CF₃-Containing Isothioureas researchgate.netacs.org

Photoredox Catalysis in Thiopseudourea-Mediated Reactions

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly conditions for a wide range of transformations. ethz.chwikipedia.org This approach utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate reactive radical intermediates. ethz.ch

In the context of thiourea chemistry, photoredox catalysis can initiate radical reactions. For instance, visible-light-mediated reactions can be used for the thiocyanation of imidazoheterocycles using eosin (B541160) Y as a photoredox catalyst under ambient air. researchgate.net While direct photoredox-catalyzed reactions of this compound are not extensively detailed, the principles of photoredox catalysis can be applied to thiourea derivatives in general. For example, the generation of thiyl radicals from thiols via photoredox catalysis is a well-established process that can be applied to thiol-ene reactions. researchgate.netnih.gov This suggests the potential for generating sulfur-centered radicals from thiopseudoureas, which could then participate in various addition and cyclization reactions. The use of organic dyes like eosin Y as organophotoredox catalysts provides a metal-free alternative for such transformations. researchgate.net

Lewis Acid Catalysis in S-Glycosyl Isothiouronium Salt Formation

Lewis acid catalysis plays a crucial role in glycosylation reactions, which are fundamental to carbohydrate chemistry. researchgate.net The formation of S-glycosyl isothiouronium salts is a key step in the synthesis of thioglycosides, which are valuable intermediates in the construction of oligosaccharides and glycoconjugates.

The reaction typically involves the activation of a glycosyl donor, such as a glycosyl bromide, with a Lewis acid. nih.gov The Lewis acid coordinates to the leaving group, facilitating its departure and the formation of a reactive glycosyl oxocarbenium ion intermediate. nih.gov This intermediate is then trapped by the sulfur atom of a thiourea to form the S-glycosyl isothiouronium salt.

The choice of Lewis acid can significantly influence the stereochemical outcome of the glycosylation. For example, in the glycosylation with 1,2-cyclopropaneacetylated sugars, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst with a galactosyl donor leads to α-selectivity, suggesting an Sₙ1-like pathway. nih.gov In contrast, using boron trifluoride etherate (BF₃·Et₂O) with the same donor results in β-selectivity, indicative of an Sₙ2-type mechanism. nih.gov This demonstrates the ability to control the stereochemistry of the newly formed glycosidic bond by carefully selecting the Lewis acid catalyst. nih.gov Isothiouronium salts can serve as odorless and stable alternatives to thiols for the synthesis of thioglycosides. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
1-(2-picolyl)-3-benzoyl-2-benzyl-2-thiopseudourea
Ammonium thiocyanate
Boron trifluoride etherate
Eosin Y
Methyl iodide

Structural Elucidation and Conformational Analysis

Crystallographic Investigations of Thiopseudourea Hydrobromide Salts

Single Crystal X-Ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on various thiopseudourea derivatives reveal common structural motifs that are anticipated to be present in the crystal structure of 2-Cyclohexyl-2-thiopseudourea hydrobromide.

In analogous structures, the thiopseudourea moiety is typically planar, with the C-S bond and the C-N bonds exhibiting partial double bond character. The S-alkylation leads to a cationic thiopseudourea species, with the positive charge delocalized over the N-C-N system. The bromide anion would be positioned to balance this charge within the crystal lattice. The bond lengths and angles within the thiopseudourea core are expected to be consistent with those observed in other S-alkylated derivatives.

Table 1: Representative Crystallographic Data for Analogous Thiopseudourea Salts Note: This table presents hypothetical data based on known structures of similar compounds to illustrate expected values.

ParameterExpected Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-S Bond Length (Å)1.72 - 1.78
C-N Bond Lengths (Å)1.30 - 1.35
N-C-N Bond Angle (°)118 - 122

Analysis of Hydrogen Bonding Networks within Crystal Lattices

A defining feature of the crystal structures of thiopseudourea salts is the extensive network of hydrogen bonds. The amino groups of the thiopseudourea cation act as hydrogen bond donors, while the bromide anion is a primary hydrogen bond acceptor.

It is anticipated that in the crystal lattice of this compound, each bromide ion will be engaged in multiple N-H···Br hydrogen bonds. These interactions are crucial in stabilizing the crystal packing, often leading to the formation of characteristic one-, two-, or three-dimensional supramolecular architectures. The specific geometry and connectivity of this hydrogen-bonding network will be influenced by the steric bulk of the cyclohexyl group.

Spectroscopic Methods for Structural Characterization in Solution

Spectroscopic techniques are invaluable for determining the structure of this compound in the solution phase, providing complementary information to solid-state studies.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H and ¹³C NMR spectroscopy would provide key information about the molecular structure. The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexyl ring and the amino groups. The cyclohexyl protons would likely appear as a complex multiplet in the aliphatic region (typically 1.0-2.0 ppm). The amino protons would present as a broad signal, the chemical shift of which would be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, a characteristic signal for the quaternary carbon of the thiopseudourea group (C2) would be observed in the range of 160-170 ppm. The carbons of the cyclohexyl ring would resonate in the upfield region of the spectrum. The number of distinct signals for the cyclohexyl group would depend on the rate of its conformational inversion on the NMR timescale. At room temperature, rapid chair-to-chair interconversion would likely result in fewer signals than the actual number of carbons, due to time-averaging of the chemical environments.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is used to determine the mass-to-charge ratio of the compound, thereby confirming its molecular formula. For this compound, the mass spectrum would be expected to show the molecular ion peak for the cationic portion, [C₇H₁₅N₂S]⁺. The fragmentation pattern would likely involve the loss of the cyclohexyl group as a primary fragmentation pathway.

Table 2: Predicted Mass Spectrometry Data Note: This table is predictive and based on the expected fragmentation of the target molecule.

Fragment IonPredicted m/zDescription
[C₇H₁₅N₂S]⁺159.10Molecular Ion (cation)
[CH₅N₂S]⁺77.02Loss of cyclohexyl radical
[C₆H₁₁]⁺83.10Cyclohexyl cation

Stereochemical Considerations and Analysis

The presence of a cyclohexyl group introduces important stereochemical aspects to the molecule. The cyclohexane (B81311) ring is known to exist predominantly in a chair conformation to minimize angular and torsional strain.

The attachment of the thiopseudourea moiety to the cyclohexyl ring can be either axial or equatorial. Due to steric hindrance, it is highly probable that the thiopseudourea group will preferentially occupy the equatorial position on the cyclohexane ring. This conformation minimizes unfavorable 1,3-diaxial interactions.

The molecule does not possess a chiral center unless the substitution pattern on the cyclohexyl ring creates one. However, the conformational dynamics of the cyclohexyl ring, specifically the chair-to-chair interconversion, are a key feature of its stereochemistry. The energy barrier for this ring flip could be influenced by the size of the S-thiopseudourea substituent.

Information regarding the chemical compound “this compound” is not available in the currently indexed scientific literature.

Extensive searches for data pertaining to the structural elucidation, conformational analysis, and reactivity of "this compound" have yielded no specific results. The scientific community has not published research on the following aspects of this particular compound:

Identification of Chiral Centers and Enantiomeric Purity: There is no available information to identify potential chiral centers or any methods for determining the enantiomeric purity of this compound.

Diastereoselectivity in Thiopseudourea-Mediated Reactions: No studies have been found that investigate the diastereoselectivity of reactions involving this specific thiopseudourea derivative.

Tautomerism and Isomerism: The tautomeric and isomeric forms of this compound have not been described or analyzed in published research.

While information exists for other, structurally different thiopseudourea derivatives, the strict focus of the inquiry on the "2-Cyclohexyl" variant prevents the inclusion of any of that data. Therefore, a detailed, informative, and scientifically accurate article adhering to the requested outline cannot be generated at this time.

Chemical Reactivity and Mechanistic Investigations

Role of the Thiopseudourea Moiety as a Nucleophile

The sulfur atom of the thiopseudourea moiety possesses lone pairs of electrons, rendering it nucleophilic. This characteristic is central to its application in various synthetic transformations, including thiolation and amidation reactions. Isothioureas, a class of compounds to which thiopseudourea belongs, are recognized as effective Lewis base catalysts that can activate carboxylic acid derivatives. nih.gov By covalently binding to electrophilic starting materials, they generate highly activated chiral intermediates capable of undergoing numerous transformations. nih.gov

Thiolation, the introduction of a thiol group (-SH) or a thioether group (-SR) into a molecule, can be facilitated by thiopseudourea derivatives. The nucleophilic sulfur can attack electrophilic centers, leading to the formation of a new carbon-sulfur bond. These reactions are fundamental in organic synthesis for creating sulfur-containing compounds. rsc.org Thiol-addition reactions, particularly Michael additions, involve the reaction of a nucleophilic thiol with an electron-deficient alkene or alkyne. bohrium.com While direct examples involving 2-Cyclohexyl-2-thiopseudourea hydrobromide are specific, the general reactivity pattern of the thiopseudourea group suggests its utility in such transformations. The reaction typically proceeds via the nucleophilic attack of the sulfur atom on an electrophilic carbon, followed by protonation or further reaction. A general strategy for introducing thiol groups involves a two-step process: an initial reaction with an S-protected thio-reagent followed by deprotection. nih.gov

Reaction TypeSubstrate ExampleRole of Thiopseudourea MoietyProduct Type
Michael Additionα,β-Unsaturated KetoneNucleophilic attack by sulfurβ-Thioether Ketone
Nucleophilic SubstitutionAlkyl HalideNucleophilic attack by sulfurThioether

This table illustrates the potential role of the thiopseudourea moiety as a nucleophile in common thiolation reactions.

Amidation reactions, which form one of the most fundamental bonds in organic chemistry and biochemistry, can be mediated by various reagents. nih.govresearchgate.net While not a direct aminating agent, the isothiourea core can act as a catalyst in activating carboxylic acids for amidation. The process involves the isothiourea attacking a carboxylic acid derivative to form a reactive acyl isothiouronium intermediate. This intermediate is then highly susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and regeneration of the isothiourea catalyst. This catalytic approach avoids the need for stoichiometric activating agents. mdpi.com

The general mechanism for isothiourea-catalyzed amidation proceeds as follows:

Activation: The isothiourea catalyst reacts with an activated carboxylic acid (e.g., an acid anhydride) to form a chiral acyl isothiouronium intermediate.

Deprotonation: A base removes a proton from the α-carbon, generating a C1-ammonium enolate. nih.gov

Nucleophilic Attack: An amine attacks the electrophilic carbonyl carbon of the activated intermediate.

Product Formation: The tetrahedral intermediate collapses, releasing the amide product and regenerating the isothiourea catalyst.

Reactions Involving Radical Intermediates

Beyond its nucleophilic character, the thiopseudourea moiety can participate in and mediate reactions that proceed through free-radical mechanisms. researchgate.net Radical reactions occur in three main phases: initiation, propagation, and termination. libretexts.org The initiation step creates the initial radical species, often through heat or light. libretexts.orgyoutube.com In the propagation phase, the radical reacts with a stable molecule to form a new radical, continuing the chain reaction. libretexts.org Termination occurs when two radicals combine to form a stable, non-radical product. libretexts.org

The thiol-ene reaction is a powerful and versatile transformation that involves the addition of a thiol (R-SH) across a double bond (ene) to form a thioether. wikipedia.org This reaction can proceed via a free-radical mechanism, which is particularly efficient and widely used in polymer and materials science. nih.govrsc.org

In this context, a thiopseudourea derivative can serve as a precursor to the thiyl radical (RS•) required for the reaction. The process is typically initiated by photolysis or thermolysis in the presence of a radical initiator. wikipedia.org

Mechanism of Radical Thiol-Ene Reaction:

Initiation: A radical initiator generates a thiyl radical from the thiopseudourea derivative.

Propagation:

The thiyl radical adds to the alkene (the 'ene') in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. wikipedia.org

This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule (from the thiopseudourea), forming the final thioether product and regenerating the thiyl radical, which continues the chain. wikipedia.orgnih.gov

StepDescriptionIntermediate Species
Initiation Formation of a thiyl radical from the thiopseudourea derivative.Thiyl radical (RS•)
Propagation (a) Addition of the thiyl radical to an alkene.Carbon-centered radical
Propagation (b) Hydrogen abstraction from a thiol by the carbon-centered radical.Thioether product + regenerated thiyl radical
Termination Combination of two radical species.Non-radical product

This table outlines the key steps in a radical-mediated thiol-ene reaction.

Desulfurization refers to the removal of a sulfur atom from a molecule. In the context of thiopseudourea derivatives, this process can be achieved under various conditions, often involving radical intermediates or reductive cleavage. Reductive desulfurization of organosulfur compounds is a significant process, particularly in the fuel industry for removing sulfur from fossil fuels. researchgate.net Reagents like tributyltin hydride (Bu3SnH) are commonly used in radical-based dehalogenation and can also be applied to desulfurization, proceeding via a radical chain mechanism. libretexts.org While specific studies on this compound are limited, the C-S bond in the thiourea (B124793) moiety can be cleaved under reductive conditions, potentially involving radical anions, to release the sulfur and form the corresponding urea (B33335) or related compounds.

Trifluoromethylation, the introduction of a trifluoromethyl (-CF3) group, is of great importance in medicinal chemistry as the -CF3 group can significantly alter a molecule's biological properties. wikipedia.org Radical trifluoromethylation is a key method for this transformation, utilizing a trifluoromethyl radical (•CF3). wikipedia.org

Isothiourea derivatives can be involved in reactions with α,β-unsaturated trifluoromethyl ketones. scispace.comnih.gov These reactions often proceed through a Michael addition/lactonization cascade. scispace.comnih.gov Kinetic studies have shown that these transformations can involve a rate-determining deprotonation of an intermediate acyl isothiouronium ion. While this specific example is an asymmetric Michael-lactonisation, it highlights the reactivity of isothioureas with trifluoromethyl-containing compounds. The synthesis of CF3-containing isothioureas themselves could potentially be achieved through the reaction of a thiourea with a suitable electrophilic trifluoromethylating agent under conditions that may involve radical intermediates.

Intramolecular Rearrangements and Migrations

Intramolecular rearrangements in thiopseudourea derivatives often involve the transfer of sulfur-containing groups or glycosyl moieties, leading to the formation of new thio-linked compounds.

Intramolecular sulfur transfer is a key reactivity pathway for thiopseudourea and related compounds. These reactions can proceed through a cascade mechanism, enabling the introduction of sulfilimine groups into peptides and other molecules. This process can occur both in homogeneous solutions and on solid-phase resins, highlighting its utility in synthetic peptide modification. nih.gov The mechanism involves the transfer of a sulfur atom between different positions within a molecule, often facilitated by the unique electronic properties of the sulfur atom, which can accommodate various oxidation states and bonding patterns. For instance, the elongation of carbon-sulfur bonds can be a critical coordinate in promoting specific electronic transitions and subsequent reactions. rsc.org

Thiopseudourea derivatives are instrumental in the synthesis of thiols, which can then be used to prepare thioglycosides. A notable reaction involving these derivatives is the 1→2 intramolecular migration of a thioglycosyl group. This rearrangement is particularly useful in carbohydrate chemistry for the synthesis of thio-linked disaccharides. researchgate.net

In a typical transformation, a 1,1'-thio-linked disaccharide can be converted into a 1,2-thio-linked product. This migration occurs with inversion of configuration at the C-2 position of the sugar ring to which the thio-group migrates. A key observation is that the rearrangement proceeds with retention of configuration for the migrating thioglucoside itself. researchgate.net The presence of electron-withdrawing protecting groups, such as benzoates, on the sugar rings can inhibit this migration, underscoring the electronic sensitivity of the reaction. researchgate.net

Reactant TypeProduct TypeKey Feature of MigrationInfluencing Factor
1,1'-Thio-linked disaccharide1,2-Thio-linked disaccharideInversion of configuration at C-2Electron-withdrawing groups inhibit the reaction
Migrating thioglucosideRetention of configuration

Coordination Chemistry of Thiopseudourea Derivatives

Synthesis and Characterization of Metal Complexes Involving Thiopseudourea Ligands

The synthesis of metal complexes with thiopseudourea and its derivatives, such as thiosemicarbazones, typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

Palladium(II) complexes of thiourea (B124793) and its derivatives are of particular interest due to their extensive applications in catalysis. The synthesis of these complexes is often straightforward, involving the reaction of a palladium(II) precursor, such as palladium(II) acetate (B1210297) or palladium(II) chloride, with the thiopseudourea ligand.

For instance, palladium(II) bis-chelate complexes of thiosemicarbazone derivatives have been synthesized and characterized. nih.govnih.gov These complexes, with the general formula [Pd(L)₂], where L is a deprotonated thiosemicarbazone ligand, are typically prepared by reacting a palladium(II) salt with the ligand in a 1:2 molar ratio. nih.govnih.gov The ligands coordinate to the Pd(II) center through the azomethine nitrogen and the thione sulfur atoms. nih.govnih.gov

The characterization of these complexes involves various spectroscopic methods. In the infrared (IR) spectra, the coordination of the sulfur and nitrogen atoms to the metal center is evidenced by shifts in the characteristic vibrational frequencies of the C=S and C=N bonds. ¹H and ¹³C NMR spectroscopy are also powerful tools for characterizing the structure of these diamagnetic complexes in solution. Furthermore, single-crystal X-ray diffraction has been employed to definitively determine the solid-state molecular structure of some of these complexes, revealing a square planar geometry around the palladium(II) center. nih.govnih.gov

Table 1: Spectroscopic Data for a Representative Palladium(II) Thiosemicarbazone Complex

Technique Observed Features Interpretation
IR Spectroscopy Shift in ν(C=S) and ν(C=N) bands Coordination of sulfur and nitrogen to Pd(II)
¹H NMR Disappearance of N-H proton signal Deprotonation of the ligand upon coordination
¹³C NMR Shift in the C=S carbon signal Confirmation of sulfur coordination

| X-ray Diffraction | Square planar geometry | Determines the precise bond lengths and angles |

Note: This table is a generalized representation based on typical data for palladium(II) thiosemicarbazone complexes as specific data for 2-Cyclohexyl-2-thiopseudourea hydrobromide complexes is not available.

Thiopseudourea and its analogues also form stable complexes with a variety of other transition metals. For example, complexes of manganese(II), cobalt(II), and nickel(II) with a cyclohexylthiosemicarbazide ligand have been synthesized and characterized. rdd.edu.iquodiyala.edu.iq The synthesis of these complexes typically involves the reaction of the corresponding metal chloride with the ligand in a 1:1 molar ratio in a suitable solvent like methanol. rdd.edu.iquodiyala.edu.iq

Characterization of these complexes has shown that the ligand can act as a tridentate donor, coordinating through oxygen, sulfur, and nitrogen atoms. rdd.edu.iquodiyala.edu.iq Elemental analysis, along with spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR, have been used to confirm the composition and structure of these complexes. rdd.edu.iquodiyala.edu.iq Based on the collective data, an octahedral geometry has been proposed for these complexes. rdd.edu.iquodiyala.edu.iq

Table 2: Synthesis and Proposed Geometry of Transition Metal Complexes with a Cyclohexylthiosemicarbazide Ligand. rdd.edu.iquodiyala.edu.iq

Complex Metal Salt Ligand Molar Ratio (Metal:Ligand) Proposed Geometry
[LMnCl₂(H₂O)] MnCl₂·4H₂O N¹-cyclohexyl-N²-(diethylcarbamoyl)hydrazine-1,2-bis(carbothioamide) 1:1 Octahedral
[LCoCl₂(H₂O)] CoCl₂·6H₂O N¹-cyclohexyl-N²-(diethylcarbamoyl)hydrazine-1,2-bis(carbothioamide) 1:1 Octahedral

Application of Thiopseudourea-Metal Complexes in Catalysis

Metal complexes bearing thiopseudourea and related ligands have shown significant promise as catalysts in a range of organic transformations. The electronic and steric properties of the ligand can be readily tuned, allowing for the optimization of the catalyst's activity and selectivity.

Palladium-catalyzed heteroannulation reactions are powerful methods for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. acs.orgnih.govnih.govrsc.org These reactions involve the formation of a new heterocyclic ring through the reaction of a bifunctional substrate with an unsaturated partner, such as a diene or alkyne. acs.orgnih.govnih.govrsc.org

While a variety of ligands have been successfully employed in these transformations, the use of thiopseudourea ligands is not extensively documented in the context of heteroannulation. In some reported palladium-catalyzed heteroannulations of haloanilines and 1,3-dienes, it was noted that thiourea, when tested as a potential ligand, actually inhibited the reaction. acs.orgnih.gov However, this does not preclude the possibility that specifically designed thiopseudourea ligands could be effective in other types of heteroannulation reactions. The development of new ligand systems is crucial for expanding the scope and efficiency of these important catalytic processes.

Carbonylative cyclization reactions are a class of carbonylation reactions where carbon monoxide is incorporated into a molecule to form a cyclic carbonyl compound, such as a lactone or a lactam. These reactions are of great synthetic utility for the construction of complex cyclic frameworks. Transition metal catalysts, particularly those based on palladium, are often employed to facilitate these transformations.

The nature of the ligand coordinated to the metal center plays a critical role in the efficiency and selectivity of carbonylative cyclization reactions. While N-donor ligands, in general, are widely used in transition metal catalysis, specific examples of thiopseudourea-metal complexes being applied in carbonylative cyclization are not well-documented in the available literature. chemistryviews.orgmdpi.com The development of novel catalytic systems is an ongoing area of research, and the exploration of thiopseudourea-metal complexes in this context could lead to new and efficient synthetic methodologies.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions at the molecular level. While specific DFT studies exclusively focused on 2-Cyclohexyl-2-thiopseudourea hydrobromide are not extensively documented in publicly available literature, the principles of DFT application to similar molecular systems allow for a theoretical exploration of its potential reaction mechanisms.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and determining activation energies. For a compound like this compound, DFT could be employed to study various transformations, such as its hydrolysis, oxidation, or participation in cycloaddition reactions. For instance, in a hypothetical hydrolysis reaction, DFT calculations could model the approach of a water molecule, the breaking of the C-S bond, and the formation of new C-O and S-H bonds. The calculated energy barriers for different pathways would reveal the most likely mechanism.

These computational studies often involve the selection of an appropriate functional and basis set to accurately describe the electronic structure of the molecule. For instance, hybrid functionals like B3LYP or M06-2X, combined with a basis set such as 6-311++G(d,p), are commonly used to provide a balance between computational cost and accuracy in predicting the geometries and energies of reactants, intermediates, transition states, and products.

Computational Modeling of Molecular Conformations and Interactions

Understanding the three-dimensional structure and intermolecular interactions of this compound is fundamental to comprehending its physical and chemical properties. Computational modeling provides a virtual window into these microscopic details.

Furthermore, these models can simulate the interactions between molecules in the solid state or in solution. This includes hydrogen bonding between the N-H groups of the thiopseudourea and the bromide anion or other solvent molecules. The strength and geometry of these interactions play a crucial role in determining crystal packing and solubility. Molecular electrostatic potential (MESP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as intermolecular interactions.

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry offers a predictive framework for understanding the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic properties of the molecule, it is possible to forecast how it will behave in the presence of different reagents.

Frontier Molecular Orbital (FMO) theory is a key concept used in these predictions. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to act as a nucleophile or an electrophile. For this compound, the HOMO is likely to be localized on the sulfur and nitrogen atoms, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO would indicate the most probable sites for nucleophilic attack.

Applications in Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

2-Cyclohexyl-2-thiopseudourea hydrobromide serves as a valuable precursor in the synthesis of various complex molecules, owing to the reactive nature of its isothiourea moiety. This functional group can participate in a range of chemical transformations, making it a versatile tool for organic chemists.

Synthesis of Heterocyclic Compounds (e.g., Pyrimidines, Thiazolidines)

The construction of heterocyclic rings is a cornerstone of synthetic organic chemistry, and S-alkylisothioureas, such as the cyclohexyl derivative, are effective reagents in these transformations. One of the key applications of S-alkylisothioureas is in the synthesis of pyrimidine (B1678525) derivatives. A convenient one-pot method for producing 4-pyrimidone-2-thioethers involves the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. In this type of reaction, S-cyclohexylisothiouronium bromide has been successfully employed as the isothiourea component, highlighting the utility of the cyclohexyl moiety in this synthetic route. This approach is valued for its mild reaction conditions and tolerance of a variety of functional groups, leading to good to excellent yields of the desired pyrimidine products.

The general reaction scheme for the synthesis of 4-pyrimidone-2-thioethers is presented below:

Reactant 1Reactant 2ConditionsProduct
S-Alkylisothiouronium saltβ-Ketoester1. Base (e.g., DIPEA) 2. Acid (e.g., TfOH)4-Pyrimidone-2-thioether

While the synthesis of thiazolidines often involves the reaction of thiourea (B124793) with α-halo ketones, the use of S-substituted isothioureas like this compound in this context is less commonly documented. The

Synthetic Routes to Scaffolds for Medicinal Chemistry Research

Precursors to Biologically Active Molecules

Thiourea and its derivatives are known precursors for the synthesis of a wide range of biologically active molecules, particularly heterocyclic compounds such as thiazoles, pyrimidines, and triazines. While direct examples of this compound being used to synthesize specific, named biologically active molecules are not extensively documented in peer-reviewed literature, the structural motif suggests its potential in this area. The cyclohexyl group can influence the lipophilicity and steric profile of the resulting molecules, which are critical parameters for biological activity.

Table 1: Potential Biologically Active Heterocycles from Thiopseudourea Derivatives

Heterocyclic CoreGeneral Synthetic ApproachPotential Biological Activities
ThiazolesCondensation with α-halocarbonyl compoundsAntibacterial, Antifungal, Anti-inflammatory
PyrimidinesReaction with 1,3-dicarbonyl compounds or their equivalentsAntiviral, Anticancer, CNS activity
TriazinesCyclocondensation with appropriate bis-electrophilesHerbicidal, Antimicrobial

Synthesis of Compounds with Potential as Enzyme Inhibitors

Table 2: General Classes of Enzymes Potentially Targeted by Isothiourea-derived Compounds

Enzyme ClassRationale for Potential Inhibition
Nitric Oxide Synthases (NOS)The isothiourea group can mimic the guanidino group of the natural substrate, L-arginine.
KinasesThe heterocyclic scaffolds derived from thiopseudoureas can act as ATP-competitive inhibitors.
ProteasesThe basic nature of the amidine group can interact with the catalytic residues of certain proteases.

Potential in Agrochemical Development

Thiourea derivatives have a long history in agrochemical research and have been developed as fungicides, herbicides, and insecticides. The biological activity in this context is often attributed to their ability to interfere with essential biochemical pathways in pests and weeds. The specific role of this compound in agrochemical development is not well-documented. However, based on the known activities of related compounds, its potential can be inferred. The presence of the cyclohexyl group could enhance its efficacy or modify its spectrum of activity compared to other alkyl or aryl derivatives.

Table 3: Potential Agrochemical Applications of Cyclohexyl-Thiopseudourea Derivatives

Agrochemical ClassPotential Mechanism of Action
FungicidesInhibition of essential enzymes in fungal metabolic pathways.
HerbicidesInterference with photosynthetic processes or amino acid biosynthesis in plants.
InsecticidesDisruption of the nervous system or other vital physiological functions in insects.

Future Research Directions

Development of Novel and Sustainable Synthetic Protocols

The future development of synthetic methodologies for 2-Cyclohexyl-2-thiopseudourea hydrobromide is geared towards enhancing efficiency and sustainability. Current research on related thiourea (B124793) derivatives has paved the way for greener alternatives to traditional synthetic routes.

Key areas for future investigation include:

Green Chemistry Approaches: A significant opportunity lies in adopting green chemistry principles. Research has demonstrated the synthesis of thiourea derivatives using water as a solvent, which minimizes the reliance on volatile and toxic organic solvents. google.com Future protocols could adapt this aqueous-medium approach for the synthesis of this compound, potentially improving the safety profile and environmental impact of the process. google.commdpi.com One-pot multicomponent reactions, which have been successfully used for other thioureas, represent another promising avenue, as they can reduce waste and improve atom economy. mdpi.com

Catalyst-Free Synthesis: The development of solvent- and catalyst-free methods, as demonstrated for other urea (B33335) and thiourea derivatives, presents a compelling direction. researchgate.net These methods, often requiring only thermal agitation, can simplify purification processes and reduce costs associated with catalysts. researchgate.net

Automated Synthesis: The use of automated synthetic systems can accelerate the optimization of reaction conditions and facilitate the rapid generation of derivative libraries. mdpi.com Applying this technology to the synthesis of this compound could streamline research and development efforts. sciforum.net

A comparative overview of potential synthetic strategies is presented below:

Synthesis StrategyKey AdvantagesRelevant Research Focus
Aqueous Synthesis Environmentally friendly, reduced toxicity, simplified purification. google.comAdapting one-step synthesis protocols using water as the primary solvent.
Catalyst-Free Conditions Reduced cost, simplified product isolation, avoids metal contamination. researchgate.netExploring thermal condensation reactions in the absence of solvents and catalysts.
Multicomponent Reactions High atom economy, reduced number of synthetic steps, operational simplicity. mdpi.comDesigning one-pot syntheses starting from isocyanides, amines, and a sulfur source.
Automated Synthesis High throughput, rapid optimization, suitable for library generation. mdpi.comsciforum.netIntegration of the synthesis protocol into automated platforms for efficient exploration of derivatives.

Exploration of New Catalytic Applications of Thiopseudourea Complexes

Thiopseudourea derivatives are effective ligands for transition metals, forming stable complexes with significant catalytic activity. rsc.orgrsc.org Future research should focus on synthesizing and characterizing metal complexes of 2-Cyclohexyl-2-thiopseudourea to explore their potential in catalysis.

Palladium complexes of thiopseudourea ligands have shown considerable promise as catalysts in a variety of carbon-carbon bond-forming reactions. rsc.orgrsc.orgresearchgate.net Research could be directed towards preparing a palladium(II) complex of 2-Cyclohexyl-2-thiopseudourea and evaluating its efficacy in key cross-coupling reactions.

Potential catalytic applications to be investigated include:

Suzuki-Miyaura Coupling: Catalyzing the reaction between aryl halides and boronic acids. rsc.orgmdpi.com

Heck Reaction: Facilitating the vinylation of aryl halides. rsc.org

Sonogashira Coupling: Catalyzing the coupling of terminal alkynes with aryl or vinyl halides. rsc.org

Hiyama Coupling: Enabling the cross-coupling of organosilanes with organic halides. rsc.org

Further research could also extend to other transition metals like nickel, which offers a more abundant and economical alternative to palladium for certain cross-coupling reactions. mdpi.com The creation of novel complexes with metals such as copper, platinum, and zinc could also be explored, as these have been synthesized with other thiourea derivatives for various applications. analis.com.mymdpi.com

Advanced Mechanistic Studies using Spectroscopic and Computational Techniques

A deep understanding of the structural and electronic properties of this compound and its potential metal complexes is crucial for optimizing their applications. Future work should employ a combination of advanced spectroscopic and computational methods to elucidate reaction mechanisms and bonding characteristics.

Spectroscopic Techniques: Comprehensive characterization would involve a suite of analytical methods. As is standard for novel thiourea derivatives and their complexes, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry (ESIMS, HRMS) will be essential for structural confirmation. rsc.orgrsc.orgmdpi.com X-ray single-crystal diffraction would provide definitive information on the three-dimensional structure and bonding within the molecule and its metal complexes. rsc.org

Computational Studies: Theoretical calculations, such as those using Density Functional Theory (DFT), can complement experimental data. mdpi.com These studies can be used to:

Optimize the molecular geometry of the ligand and its complexes.

Calculate quantum parameters like hardness, electron affinity, and ionization energy. mdpi.com

Model reaction pathways and transition states to understand catalytic mechanisms.

Predict spectroscopic signatures to aid in the interpretation of experimental data.

The insights gained from these combined studies will be invaluable for the rational design of more effective catalysts and materials based on the 2-Cyclohexyl-2-thiopseudourea scaffold.

Expanding the Scope of Derivatization for Diverse Applications

Systematic derivatization of the this compound structure is a key strategy for exploring and optimizing its properties for various applications. By introducing different functional groups at specific positions, a library of analogs can be generated for structure-activity relationship (SAR) studies. mdpi.comnih.gov

Future synthetic efforts could focus on modifications at several key positions:

The Cyclohexyl Group: Introducing substituents on the cyclohexyl ring can modulate the steric and electronic properties of the compound.

The Thiopseudourea Core: The nitrogen atoms of the thiourea moiety can be substituted with a wide range of alkyl or aryl groups, a common strategy for tuning the properties of thiourea derivatives. mdpi.com

The Counter-ion: While the current form is a hydrobromide salt, exploring other salt forms could influence properties such as solubility and stability.

The synthesis of N,N'-disubstituted thiourea derivatives is a well-established process, often involving the straightforward reaction of isothiocyanates with amines. mdpi.com This robust chemistry can be readily adapted to create a diverse range of compounds based on the 2-Cyclohexyl-2-thiopseudourea core. These new derivatives could then be screened for applications in areas such as coordination chemistry, materials science, and as intermediates in organic synthesis. analis.com.mypsu.edu

Design and Synthesis of Conformationally Restricted Analogs for Structure-Activity Relationship Studies

To gain deeper insight into the relationship between the three-dimensional shape of a molecule and its chemical or biological activity, the design of conformationally restricted analogs is a powerful tool. nih.govnih.gov For this compound, this would involve creating new molecules where the rotational freedom of the cyclohexyl group or other parts of the structure is limited.

This approach is critical for understanding how the compound interacts with other molecules, such as substrates in a catalytic cycle or binding sites in a biological system. mans.edu.eg By locking the molecule into specific spatial arrangements, researchers can determine the "active" conformation responsible for a particular effect. nih.gov

Future research directions could include:

Incorporation of Bicyclic Scaffolds: Replacing the flexible cyclohexyl group with more rigid structures, such as a bicyclo[2.2.2]octane system, could provide valuable SAR data. nih.gov

Cyclization Strategies: Introducing covalent bridges between different parts of the molecule to create constrained macrocyclic or bicyclic structures. nih.gov

The synthesis and analysis of these rigid analogs would clarify whether a specific conformation is necessary for any observed activity, providing crucial information for the design of next-generation derivatives with enhanced potency or selectivity. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, enhanced scalability, and higher reproducibility. mdpi.comresearchgate.net The integration of the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant area for future development.

Advantages of Flow Chemistry:

Enhanced Safety: The small reactor volumes inherent to flow systems allow for the safe handling of hazardous reagents and exothermic reactions. almacgroup.com

Precise Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality. researchgate.net

Scalability: Scaling up production in a flow system is often a matter of running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is typically more straightforward than scaling up batch reactors. almacgroup.com

Multi-step Synthesis: Flow chemistry setups can be modular, allowing for the integration of multiple reaction and purification steps into a single continuous sequence. researchgate.net

Recent advancements have demonstrated the successful application of flow chemistry for the synthesis of thioureas, highlighting the feasibility of this approach. mdpi.com Future research would involve developing a robust flow protocol for this compound, potentially coupling it with in-line analytical techniques for real-time monitoring and optimization. researchgate.net This would not only make the synthesis more efficient but also align with the broader industry trend towards modern, continuous manufacturing processes. researchgate.netnih.gov

Q & A

Q. What statistical methods are essential for analyzing dose-dependent effects?

  • Methodological Answer:
  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap Analysis: Estimate confidence intervals for EC₅₀ values.
  • Outlier Detection: Apply Grubbs’ test to exclude anomalous data points, ensuring robust conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.